N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
CAS No.: 872724-35-1
Cat. No.: VC11888350
Molecular Formula: C24H31N3O5S
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872724-35-1 |
|---|---|
| Molecular Formula | C24H31N3O5S |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
| Standard InChI | InChI=1S/C24H31N3O5S/c1-18-11-12-19(2)21(16-18)33(30,31)27-14-7-15-32-22(27)17-26-24(29)23(28)25-13-6-10-20-8-4-3-5-9-20/h3-5,8-9,11-12,16,22H,6-7,10,13-15,17H2,1-2H3,(H,25,28)(H,26,29) |
| Standard InChI Key | UJHGXRXFPATBAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Introduction
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound with a molecular formula of C24H31N3O5S and a molecular weight of approximately 473.6 g/mol . This compound features a unique structural framework that includes an oxazinan ring, a sulfonyl group, and a phenylpropyl moiety, which are crucial for its biological activities.
Synthesis and Reagents
The synthesis of such complex organic compounds typically involves multi-step reactions using various reagents. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions, including temperature and solvent choice, are critical for achieving desired outcomes in these reactions.
Biological Activity and Potential Applications
This compound exhibits significant biological activity due to its unique structure, enabling it to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate enzyme activity or alter signal transduction pathways, potentially leading to therapeutic effects in various biological contexts. Research suggests that it may act as an enzyme inhibitor or serve as a probe for biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume